

2,4-Diaminopyrimidine-5-carbonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diaminopyrimidine-5-carbonitrile

Cat. No.: B135015

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2,4-Diaminopyrimidine-5-carbonitrile**

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of **2,4-Diaminopyrimidine-5-carbonitrile**. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

2,4-Diaminopyrimidine-5-carbonitrile is an organic compound featuring a pyrimidine ring substituted with two amino groups and a nitrile group.^[1] It is typically a solid at room temperature and serves as a crucial building block in the synthesis of various biologically active molecules.^[1] The presence of amino and cyano groups imparts significant reactivity and electronic properties to the molecule.^[1]

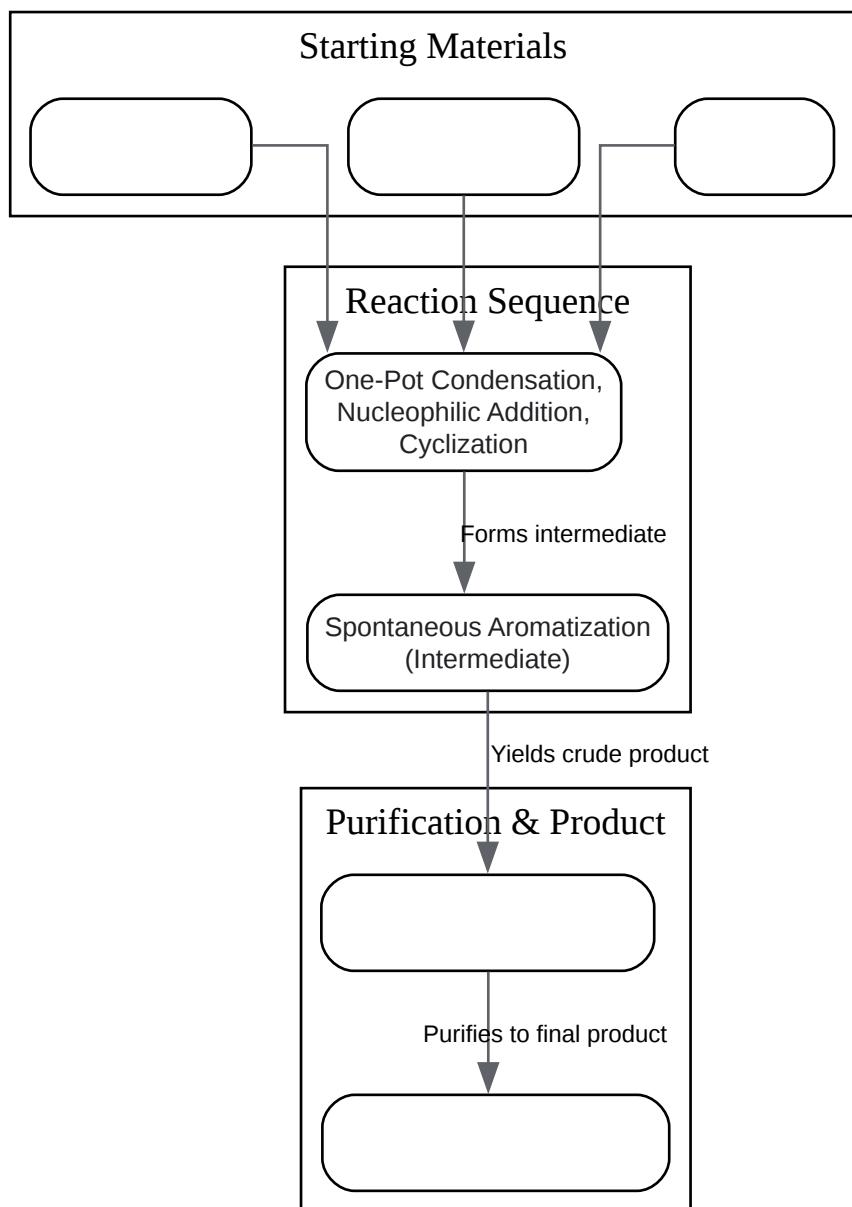
Physical and Chemical Data

The fundamental physical and chemical properties of **2,4-Diaminopyrimidine-5-carbonitrile** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	2,4-diaminopyrimidine-5-carbonitrile	[2]
CAS Number	16462-27-4	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₅ N ₅	[1] [3] [4]
Molecular Weight	135.13 g/mol	[3] [4] [5]
Appearance	Yellow or off-white solid	[3]
Purity	≥ 95%	[3] [6]
Storage Conditions	Store at 0-8 °C, sealed in dry conditions	[3] [4]
SMILES	C1=C(C(=NC(=N1)N)N)C#N	[1] [2] [4]
InChI Key	OYUQCQCQLDTRHQ-UHFFFAOYSA-N	[1] [2]

Spectral Data

Spectroscopic data is critical for the identification and characterization of **2,4-Diaminopyrimidine-5-carbonitrile**. Key spectral features are detailed below.


Spectrum Type	Peak Assignments	Reference(s)
Infrared (IR)	3480 cm^{-1} (vNH), 3080 cm^{-1} (vCH), 2188 cm^{-1} ($\text{vC}\equiv\text{N}$)	[7]
^1H NMR	δ 8.05 ppm (singlet, 1H, aromatic proton), δ 6.9 ppm (singlet, 4H, NH_2)	[7]
^{13}C NMR	δ 167.2 & 166.6 ppm (C2 & C4), δ 161.3 ppm (C6), δ 117.0 ppm (C≡N), δ 83.0 ppm (C5)	[7]
Mass Spectrometry	m/z Top Peak: 135	[2]

Synthesis and Experimental Protocols

The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various methods, often involving multi-component reactions. A general approach is the Biginelli-inspired reaction.

General Synthesis Workflow

The diagram below illustrates a common three-component synthesis strategy for the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile scaffold. This method involves the condensation of an α -cyanoketone, a carboxaldehyde, and a guanidine derivative.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the three-component synthesis of pyrimidine-5-carbonitriles.

Example Experimental Protocol: Solid-Phase Synthesis

A reported method for synthesizing **2,4-Diaminopyrimidine-5-carbonitrile** involves solid-phase synthesis, which offers advantages in purification.[7]

- **Resin Loading:** The initial starting materials are loaded onto a solid polymer support.

- Reaction Steps: The pyrimidine ring is constructed on the solid support through a series of chemical reactions.
- Cleavage: The final product, **2,4-Diaminopyrimidine-5-carbonitrile**, is cleaved from the polymer support. This is typically achieved using a solution of 90% trifluoroacetic acid (TFA) in dichloromethane (DCM).^[7]
- Isolation: The spent polymer support is removed by filtration.
- Purification: The solvent is evaporated from the filtrate, and the resulting crude product is further purified by recrystallization from a suitable solvent, such as methanol, to yield the final compound.^[7]
- Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as IR, NMR, and HRMS.^[7]

Reactivity and Applications

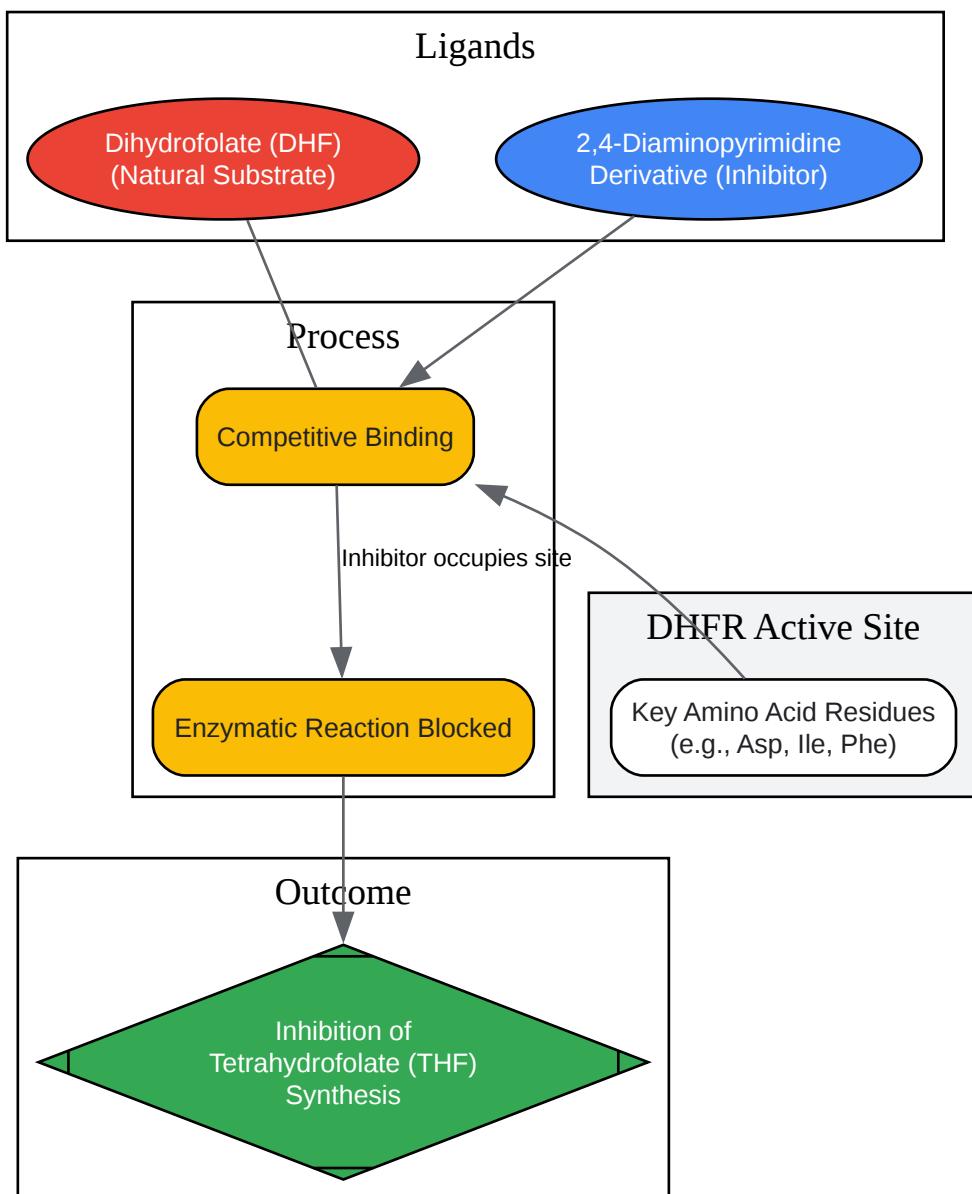
2,4-Diaminopyrimidine-5-carbonitrile is a versatile intermediate in organic synthesis due to its multiple reactive sites.^[1] The amino groups can act as nucleophiles, while the pyrimidine ring and nitrile group can undergo various transformations.

Chemical Reactivity

- Nucleophilic Substitution: The amino groups are reactive and can participate in nucleophilic substitution and condensation reactions.^[1]
- Derivative Formation: The core structure allows for modifications to enhance biological activity, making it a valuable building block in medicinal chemistry.^[3] For instance, derivatives have been synthesized as N-(2-amino-5-cyanopyrimidin-4-yl)benzamides.^[9]

Applications in Medicinal Chemistry

This compound and its derivatives are of significant interest in drug discovery and development.


- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of antiviral and anticancer agents.^[3]

- Enzyme Inhibition: The 2,4-diaminopyrimidine scaffold is a recognized pharmacophore that can mimic the adenine portion of ATP, enabling it to act as an inhibitor for various protein kinases.[10]
- Anticancer Activity: Derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), showing promise in anticancer research.[9][11][12] It has also been shown to induce apoptosis in cervical cancer cells.[4]
- DHFR Inhibition: The "non-classical" antifolate drug design often incorporates the 2,4-diaminopyrimidine core to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[13][14]
- Other Biological Activities: It is a potent inhibitor of bacterial enzymes such as d-alanine:glyoxylate aminotransferase (dAGAT) and d-alanine:pyruvate aminotransferase (dAPAT).[4]

Mechanism of Action: Enzyme Inhibition

The 2,4-diaminopyrimidine core is a privileged scaffold for designing enzyme inhibitors, particularly for kinases and dihydrofolate reductase (DHFR). The amino groups at positions 2 and 4 are crucial for forming hydrogen bonds within the enzyme's active site.

The diagram below illustrates the conceptual mechanism of DHFR inhibition by a 2,4-diaminopyrimidine-based inhibitor.

[Click to download full resolution via product page](#)

Caption: Inhibition of DHFR by a 2,4-diaminopyrimidine derivative via competitive binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 2,4-Diaminopyrimidine-5-carbonitrile | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-Diaminopyrimidine-5-carbonitrile | 16462-27-4 | FD21495 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. endotherm-lsm.com [endotherm-lsm.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-Diaminopyrimidine-5-carbonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135015#2-4-diaminopyrimidine-5-carbonitrile-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com